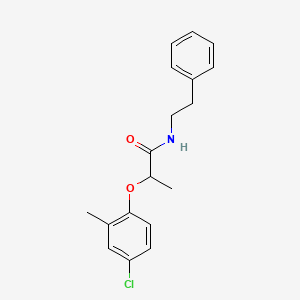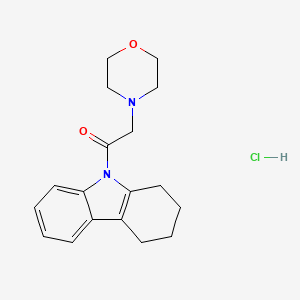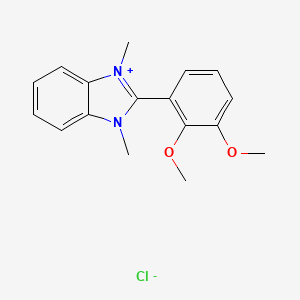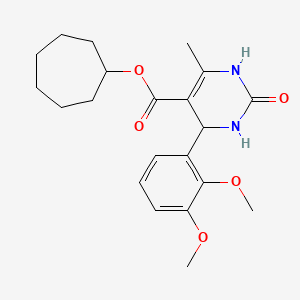
N-(5-tert-butyl-3-isoxazolyl)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-3-isoxazolyl)-2,2-diphenylacetamide, commonly known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in various physiological functions such as inflammation, pain, and immune response. A-438079 has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
作用機序
A-438079 exerts its effects by selectively blocking the P2X7 receptor, which is known to play a crucial role in inflammation, pain, and immune response. The P2X7 receptor is expressed on various immune cells, including macrophages and microglia. Activation of the P2X7 receptor leads to the release of pro-inflammatory cytokines and chemokines, which contribute to the pathogenesis of various diseases. By blocking the P2X7 receptor, A-438079 can reduce inflammation and pain and exert neuroprotective effects.
Biochemical and Physiological Effects:
A-438079 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the release of pro-inflammatory cytokines such as IL-1β and TNF-α in animal models of inflammation. A-438079 has also been shown to reduce neuropathic pain in animal models by blocking the P2X7 receptor. Additionally, A-438079 has been shown to exert neuroprotective effects in animal models of multiple sclerosis and traumatic brain injury.
実験室実験の利点と制限
A-438079 has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for the specific targeting of this receptor. A-438079 has also been optimized for high yields and purity, which allows for consistent results across experiments. However, A-438079 also has some limitations. It has limited solubility in water, which can make it difficult to administer in vivo. Additionally, A-438079 has not been extensively studied in humans, which limits its potential for clinical translation.
将来の方向性
There are several future directions for the study of A-438079. One potential direction is the study of its effects in human subjects. While A-438079 has shown promising results in preclinical studies, its effects in humans are not well understood. Additionally, further studies are needed to understand the long-term effects of A-438079 and its potential for clinical translation. Another potential direction is the development of more potent and selective P2X7 receptor antagonists. While A-438079 is a selective antagonist of the P2X7 receptor, it has limited potency compared to other P2X7 receptor antagonists. Developing more potent and selective P2X7 receptor antagonists could lead to more effective therapies for various diseases.
合成法
The synthesis of A-438079 is a multi-step process involving the reaction of 5-tert-butyl-3-isoxazolylamine with 2,2-diphenylacetic acid in the presence of a coupling reagent such as EDCI/HOBt. The resulting intermediate is then subjected to a series of reactions to obtain the final product, A-438079. The synthesis of A-438079 has been optimized to achieve high yields and purity.
科学的研究の応用
A-438079 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. A-438079 has been studied in animal models of multiple sclerosis, neuropathic pain, and inflammatory bowel disease, where it has shown promising results.
特性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-21(2,3)17-14-18(23-25-17)22-20(24)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHRQQGRACTWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine](/img/structure/B4956831.png)
![N-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4956836.png)
![N-[(4-bromophenyl)(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3,5-dichloroaniline](/img/structure/B4956837.png)
![4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine](/img/structure/B4956849.png)
![9-methyl-4-[3-(4-morpholinyl)propyl]-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4956853.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B4956855.png)

![N-(2-ethoxyphenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4956879.png)
![N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4956884.png)
![2-iodo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B4956886.png)

![4-butyl-6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4956891.png)


